molecular formula C24H27N5O4 B11975052 8-(benzylamino)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-(benzylamino)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11975052
M. Wt: 449.5 g/mol
InChI Key: YAUKBZCCAJIDQI-UHFFFAOYSA-N
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Description

8-(benzylamino)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylamino)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Benzylamino Group: This step typically involves the reaction of the purine core with benzylamine under controlled conditions to introduce the benzylamino group.

    Attachment of the Ethylphenoxy Group: The ethylphenoxy group is introduced through a nucleophilic substitution reaction, where the purine core reacts with 4-ethylphenol in the presence of a suitable base.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or another oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the purine core, potentially leading to the formation of dihydropurine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethylphenoxy group, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylamino group may yield benzylamine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound’s unique structure suggests potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 8-(benzylamino)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The benzylamino group may interact with enzymes or receptors, modulating their activity. The ethylphenoxy group can enhance the compound’s binding affinity and specificity. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(benzylamino)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H27N5O4

Molecular Weight

449.5 g/mol

IUPAC Name

8-(benzylamino)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C24H27N5O4/c1-3-16-9-11-19(12-10-16)33-15-18(30)14-29-20-21(28(2)24(32)27-22(20)31)26-23(29)25-13-17-7-5-4-6-8-17/h4-12,18,30H,3,13-15H2,1-2H3,(H,25,26)(H,27,31,32)

InChI Key

YAUKBZCCAJIDQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)NC3=O)C)O

Origin of Product

United States

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